molecular formula C15H12O5 B1624135 3,7-Dihydroxyflavone hydrate CAS No. 206360-23-8

3,7-Dihydroxyflavone hydrate

Cat. No.: B1624135
CAS No.: 206360-23-8
M. Wt: 272.25 g/mol
InChI Key: NGCSXFJWJWEQFL-UHFFFAOYSA-N
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Description

3,7-Dihydroxyflavone hydrate is a flavonoid compound with the molecular formula C15H12O5. It is known for its antioxidant properties and is used in various scientific research applications. This compound is a hydrate form of 3,7-Dihydroxyflavone, meaning it includes water molecules in its crystalline structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dihydroxyflavone hydrate typically involves the hydroxylation of flavone at the 3 and 7 positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the correct placement of hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to isolate the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: 3,7-Dihydroxyflavone hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroflavones .

Scientific Research Applications

3,7-Dihydroxyflavone hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-Dihydroxyflavone hydrate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,7-Dihydroxyflavone hydrate is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to act as a TrkB agonist sets it apart from many other flavonoids, making it particularly valuable in neuroprotection research .

Properties

IUPAC Name

3,7-dihydroxy-2-phenylchromen-4-one;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4.H2O/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9;/h1-8,16,18H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCSXFJWJWEQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420677
Record name 3,7-Dihydroxyflavone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206360-23-8
Record name 3,7-Dihydroxyflavone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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